molecular formula C18H23NO4S B12136256 N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B12136256
M. Wt: 349.4 g/mol
InChI Key: ACTRGHGATIUEDJ-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that combines the structural features of adamantane, benzodioxine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or a halide.

    Benzodioxine Ring Formation: The benzodioxine moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Sulfonamide Formation: The final step involves the reaction of the adamantane derivative with the benzodioxine compound in the presence of a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and protein-ligand interactions.

Medicine

Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the adamantane moiety can enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-benzamide: Similar in structure but lacks the benzodioxine and sulfonamide groups.

    2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Lacks the adamantane moiety.

    Adamantane-1-sulfonamide: Contains the adamantane and sulfonamide groups but lacks the benzodioxine ring.

Uniqueness

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its three distinct structural features. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C18H23NO4S/c20-24(21,15-1-2-16-17(8-15)23-4-3-22-16)19-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,19H,3-7,9-11H2

InChI Key

ACTRGHGATIUEDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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